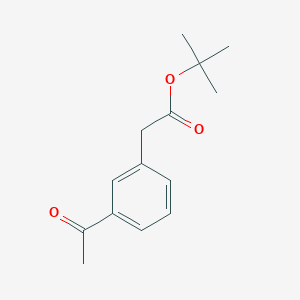
Tert-butyl 2-(3-acetylphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(3-acetylphenyl)acetate is an organic compound with the molecular formula C14H18O3 It is characterized by the presence of a tert-butyl ester group and an acetyl-substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(3-acetylphenyl)acetate typically involves the esterification of 3-acetylphenylacetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonic acid resins, can facilitate the esterification reaction while minimizing by-product formation.
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl 2-(3-acetylphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 2-(3-acetylphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research into its potential as a precursor for pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(3-acetylphenyl)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acetylphenylacetic acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Tert-butyl acetate: Similar ester structure but lacks the acetyl-substituted phenyl ring.
Phenylacetic acid esters: Share the phenylacetic acid core but differ in the esterifying group.
Uniqueness: Tert-butyl 2-(3-acetylphenyl)acetate is unique due to the presence of both the tert-butyl ester and the acetyl-substituted phenyl ring, which confer distinct chemical properties and reactivity compared to other esters and phenylacetic acid derivatives.
Propiedades
Fórmula molecular |
C14H18O3 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
tert-butyl 2-(3-acetylphenyl)acetate |
InChI |
InChI=1S/C14H18O3/c1-10(15)12-7-5-6-11(8-12)9-13(16)17-14(2,3)4/h5-8H,9H2,1-4H3 |
Clave InChI |
NNCVBXZRGGVKOG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC(=C1)CC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Iodobenzo[d]isoxazol-5-amine](/img/structure/B13129069.png)

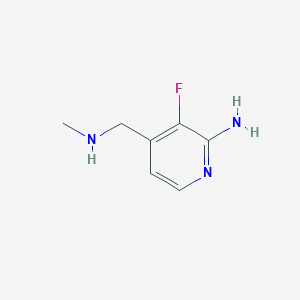
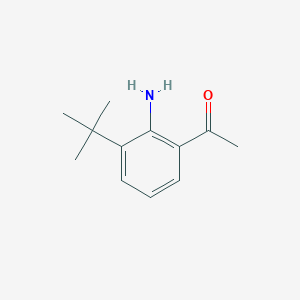
![Bis[2,9-bis(4-methoxyphenyl)-1,10-phenanthroline-N1,N10]copper](/img/structure/B13129098.png)

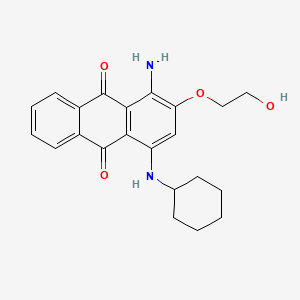
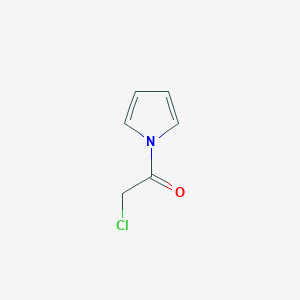

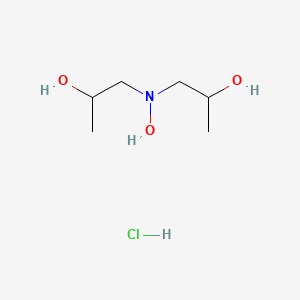


![N-[(Benzenesulfonyl)oxy]-N-phenylaniline](/img/structure/B13129127.png)

